4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical structure and reactivity. This compound is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms within a five-membered ring. The presence of the oxan-4-yl group and the ethenyl linkage adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents under controlled conditions. One common method includes the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.
Borylation: Introduction of boron-containing groups into organic molecules.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane, bis(pinacolato)diboron, and transition metal catalysts such as palladium and copper . Reaction conditions typically involve inert atmospheres, moderate temperatures, and sometimes the use of solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
The major products formed from these reactions are often boron-containing organic compounds, which can be further functionalized for use in various applications. For example, hydroboration of alkenes can yield organoboranes, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Employed in the development of boron-containing drugs and biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In hydroboration reactions, the boron atom adds across double or triple bonds, forming stable organoborane intermediates. These intermediates can undergo further transformations, such as oxidation or substitution, to yield a variety of products. The molecular pathways involved often include coordination with transition metal catalysts, which facilitate the formation and cleavage of chemical bonds .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the oxan-4-yl and ethenyl groups.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a phenyl group instead of the oxan-4-yl group.
Bis(pinacolato)diboron: A dimeric boron compound used in similar borylation reactions.
Uniqueness
The presence of the oxan-4-yl and ethenyl groups in 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane imparts unique reactivity and selectivity in chemical reactions. These functional groups allow for more diverse applications and the formation of complex molecules that are not easily accessible with simpler boron compounds.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h5,8,11H,6-7,9-10H2,1-4H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDFSDONEUAXBI-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246920-82-9 |
Source
|
Record name | 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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